
4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a fluoro group, a tetrahydro-2H-thiopyran group, and a benzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The ethoxy and fluoro groups are attached to a benzene ring, which is also connected to a sulfonamide group. The sulfonamide is further connected to a tetrahydro-2H-thiopyran ring via a methylene bridge .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the ethoxy group might undergo reactions typical of ethers, while the fluoro group might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like sulfonamide might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups showcases the potential for applications in photodynamic therapy (PDT). These compounds, characterized by their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are crucial for Type II PDT mechanisms, indicating their potential utility in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antimicrobial Activity
Research on 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides revealed their cytotoxic activities and potential as carbonic anhydrase inhibitors. The compounds exhibited interesting cytotoxic activities crucial for further anti-tumor studies, alongside strong inhibition against human cytosolic isoforms of carbonic anhydrase, highlighting their relevance in developing new anticancer agents (Gul et al., 2016).
Enzyme Inhibition
Synthetic efforts have led to the creation of benzenesulfonamide derivatives with significant inhibitory effects on carbonic anhydrase (CA), a critical enzyme involved in various physiological processes. These studies showcase the potential of benzenesulfonamide derivatives in designing new inhibitors for therapeutic applications, particularly for conditions where CA activity modulation is beneficial (Dudutienė et al., 2013).
Sensing and Bioimaging Applications
The development of colorimetric and fluorescence probes based on benzenesulfonamide derivatives for the selective detection of ions in aqueous solutions demonstrates another significant application. Such probes, through their sensing mechanism involving structural changes upon ion binding, offer potential in bioimaging and environmental monitoring, particularly for detecting metal ions in living cells and ecosystems (Ravichandiran et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethoxy-3-fluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO5S2/c1-2-22-15-4-3-13(11-14(15)17)25(20,21)18-12-16(23-8-7-19)5-9-24-10-6-16/h3-4,11,18-19H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRCRYRIFHVYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OCCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

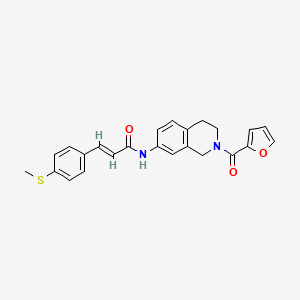




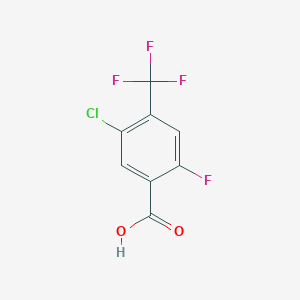
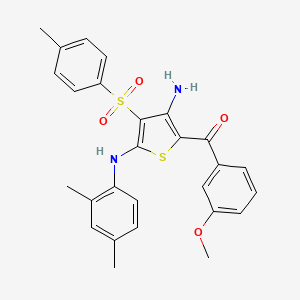
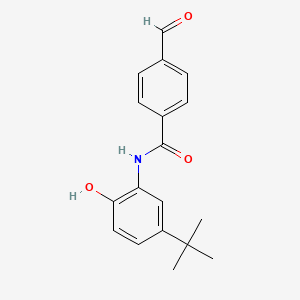
![N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2964787.png)
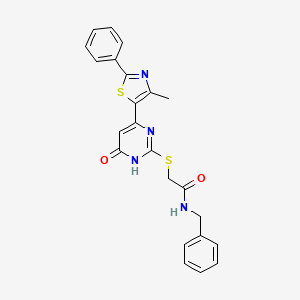

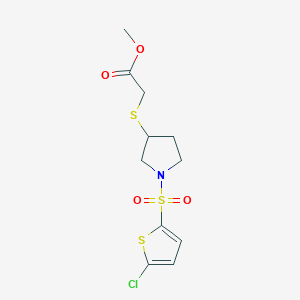
![(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B2964793.png)
![4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2964794.png)